molecular formula C18H21BrN4O2 B15120050 6-Bromo-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinazoline

6-Bromo-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinazoline

Cat. No.: B15120050
M. Wt: 405.3 g/mol
InChI Key: TUSNLFPDISAYSR-UHFFFAOYSA-N
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Description

6-Bromo-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinazoline is a complex organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a double-ring system composed of benzene and pyrimidine rings. This specific compound is characterized by the presence of a bromine atom at the 6th position and a morpholine-4-carbonyl-piperidin-1-yl group at the 2nd position of the quinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinazoline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.

    Substitution Reaction: The final step involves the substitution of the 2nd position with the morpholine-4-carbonyl-piperidin-1-yl group. This can be accomplished through nucleophilic substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinazoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

6-Bromo-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinazoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinazoline: Similar structure with a chlorine atom instead of bromine.

    6-Fluoro-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinazoline: Similar structure with a fluorine atom instead of bromine.

    6-Iodo-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinazoline: Similar structure with an iodine atom instead of bromine.

Uniqueness

6-Bromo-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinazoline is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, affecting the compound’s interaction with biological targets and its overall pharmacokinetic properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H21BrN4O2

Molecular Weight

405.3 g/mol

IUPAC Name

[1-(6-bromoquinazolin-2-yl)piperidin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C18H21BrN4O2/c19-15-3-4-16-14(10-15)11-20-18(21-16)23-5-1-2-13(12-23)17(24)22-6-8-25-9-7-22/h3-4,10-11,13H,1-2,5-9,12H2

InChI Key

TUSNLFPDISAYSR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=C3C=C(C=CC3=N2)Br)C(=O)N4CCOCC4

Origin of Product

United States

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